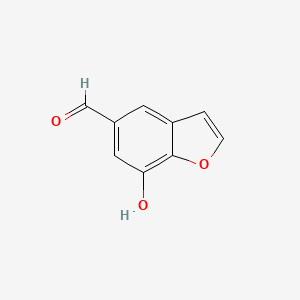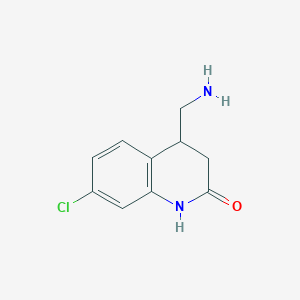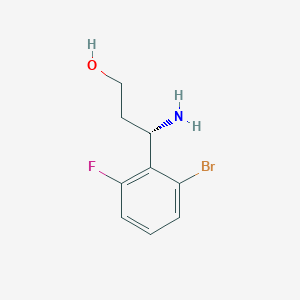
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the amino group and the propanol moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(2-bromo-6-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(2-bromo-6-iodophenyl)propan-1-OL
Uniqueness
Compared to similar compounds, (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propan-1-OL stands out due to the presence of both bromine and fluorine atoms, which confer unique reactivity and binding properties. These features make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |
InChI Key |
ZCFBOPMONRUFNJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




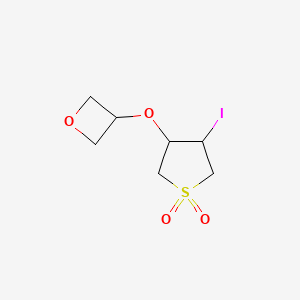
![3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13297201.png)

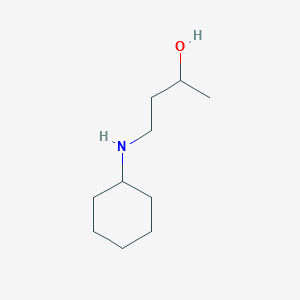

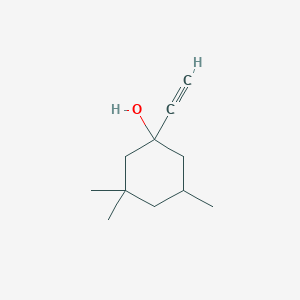

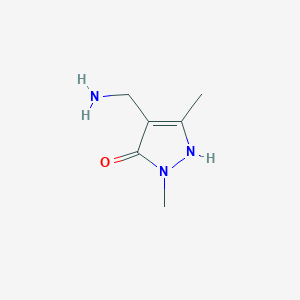
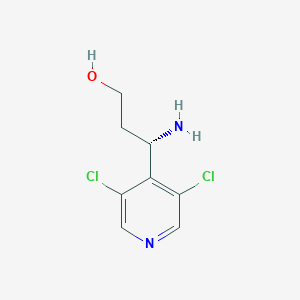
![(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
